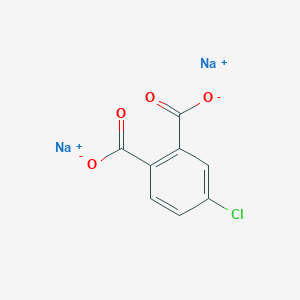

Disodium 4-chlorophthalate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

74543-14-9 |

|---|---|

Molecular Formula |

C8H3ClNa2O4 |

Molecular Weight |

244.54 g/mol |

IUPAC Name |

disodium;4-chlorophthalate |

InChI |

InChI=1S/C8H5ClO4.2Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;;/h1-3H,(H,10,11)(H,12,13);;/q;2*+1/p-2 |

InChI Key |

LWXGAQHPDMUTQE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Disodium 4-chlorophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of disodium 4-chlorophthalate, a molecule of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway from phthalic anhydride, outlines precise experimental protocols, and presents expected analytical characterization data.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the chlorination of phthalic anhydride to produce the monosodium salt of 4-chlorophthalic acid. This intermediate is then acidified to yield 4-chlorophthalic acid, which is subsequently neutralized with two equivalents of sodium hydroxide to afford the final product, this compound.

Synthesis Pathway

The overall synthetic scheme is illustrated below:

Experimental Protocol

Step 1: Synthesis of Monosodium 4-chlorophthalate

-

In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser.

-

Charge the flask with 550 g of deionized water and, with stirring, add 250 g of phthalic anhydride.

-

Carefully add a solution of 110 g of sodium hydroxide in 340 g of water to the suspension.

-

Introduce chlorine gas through the gas inlet tube at a controlled rate, maintaining the reaction temperature between 28-30°C.

-

During the chlorination, maintain the pH of the reaction mixture at approximately 5.5 by the controlled addition of a dilute sodium hydroxide solution.

-

After the reaction is complete (as determined by a suitable analytical method such as HPLC), the precipitated crude monosodium 4-chlorophthalate is collected by filtration.

-

The crude product is then purified by recrystallization from hot water to yield the refined monosodium 4-chlorophthalate.

Step 2: Synthesis of 4-Chlorophthalic Acid

-

To a suitable reaction vessel, add 150 g of 20% sulfuric acid.

-

With stirring, add 46 g of the purified monosodium 4-chlorophthalate to the acid solution.

-

Heat the mixture to 40°C and stir for 2 hours to ensure complete conversion to 4-chlorophthalic acid.

-

Cool the solution to 10-15°C and add 130 ml of chlorobenzene to precipitate the product.

-

Stir the mixture for at least 2 hours at this temperature to complete the crystallization.

-

Collect the crystalline 4-chlorophthalic acid by suction filtration and wash with a small amount of cold water.

-

Dry the product under vacuum. A typical yield for this step is around 90%.[1]

Step 3: Synthesis of this compound

-

Accurately weigh the dried 4-chlorophthalic acid and calculate the molar equivalent.

-

In a separate beaker, prepare a solution containing two molar equivalents of sodium hydroxide in a minimal amount of deionized water.

-

Slowly add the sodium hydroxide solution to a stirred suspension of 4-chlorophthalic acid in a suitable solvent (e.g., ethanol or water).

-

Continue stirring until all the 4-chlorophthalic acid has dissolved, indicating the formation of the disodium salt.

-

The this compound can be isolated by removal of the solvent under reduced pressure or by precipitation through the addition of a less polar solvent.

-

Dry the final product under vacuum to a constant weight. The yield for this neutralization step is expected to be quantitative.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₃ClNa₂O₄ |

| Molecular Weight | 244.54 g/mol [2][3] |

| Appearance | White to off-white crystalline solid |

| CAS Number | 3325-09-5[2] |

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the recommended analytical techniques and the expected results.

Characterization Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterium oxide (D₂O). Record the spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR: Dissolve approximately 20-50 mg of the sample in 0.6 mL of D₂O. Record the spectrum on a 100 MHz or higher field NMR spectrometer.

Expected Spectra:

The presence of the chloro substituent and the carboxylate groups will influence the chemical shifts of the aromatic protons and carbons. Based on the structure and data from analogous compounds, the following spectral features are predicted.

Table 1: Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | d | 1H | H-3 |

| ~ 7.6 | dd | 1H | H-5 |

| ~ 7.5 | d | 1H | H-6 |

Table 2: Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~ 175-180 | C=O |

| ~ 135-140 | C-Cl |

| ~ 130-135 | Aromatic CH |

| ~ 125-130 | Aromatic CH |

| ~ 120-125 | Aromatic CH |

| ~ 130-135 | Aromatic C |

| ~ 135-140 | Aromatic C |

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

Acquire the FTIR spectrum of the solid sample using either a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory. Scan over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

The IR spectrum will be characterized by the absence of a broad O-H stretch from the carboxylic acid and the presence of strong carboxylate stretches.

Table 3: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretch |

| ~ 1600-1550 | Strong | Asymmetric COO⁻ stretch[1] |

| ~ 1450-1380 | Strong | Symmetric COO⁻ stretch[1] |

| ~ 1100-1000 | Medium | C-Cl stretch |

| ~ 850-750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Experimental Protocol:

Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.

Expected Result:

The mass spectrum is expected to show a prominent peak corresponding to the dianion of 4-chlorophthalic acid.

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion Species |

| ~ 199 | [M - 2Na]²⁻ (as the dianion of the acid) |

| ~ 221 | [M - Na]⁻ (as the monoanion of the acid) |

References

An In-depth Technical Guide to Disodium 4-chlorophthalate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 4-chlorophthalate is a disodium salt of 4-chlorophthalic acid. While specific detailed experimental data for the disodium salt is limited in publicly available literature, its chemical properties and reactivity can be largely inferred from the known characteristics of its parent acid, 4-chlorophthalic acid, and related phthalate salts. This guide provides a comprehensive overview of the known and extrapolated chemical properties, reactivity, and potential applications of this compound, with a focus on data relevant to research and development.

Chemical Properties

The fundamental chemical properties of this compound are summarized below. It is important to note that while some data is directly available for the disodium salt, other values are based on the properties of the parent acid or related compounds.

Tabulated Physical and Chemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₈H₃ClNa₂O₄ | [1][2] |

| Molecular Weight | 244.54 g/mol | [1][2] |

| CAS Number | 3325-09-5 | [1] |

| Appearance | Assumed to be a white to off-white solid | Inferred from related compounds |

| Melting Point | Data not available for the disodium salt. The parent acid, 4-chlorophthalic acid, has a melting point of ~150-152 °C. Salts typically have higher melting points than their parent acids. | |

| Boiling Point | Data not available. Salts of organic acids generally decompose at high temperatures rather than boil. | |

| Solubility | Water: Expected to be soluble. The parent acid, 4-chlorophthalic acid, has limited solubility in water, and the formation of the disodium salt significantly increases aqueous solubility.[3] Organic Solvents: The parent acid is more soluble in organic solvents like ethanol and acetone.[3] The disodium salt is expected to have lower solubility in non-polar organic solvents. | Inferred from general principles and data on the parent acid. |

Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the spectrum would be expected to show a complex splitting pattern for the three protons on the benzene ring, influenced by the chloro and carboxylate substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct signals for the carbon atoms in the molecule, including two for the carboxylate groups and six for the aromatic ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum would be characterized by strong absorption bands corresponding to the carboxylate (COO⁻) symmetric and asymmetric stretching vibrations, typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the 4-chlorophthalate dianion (C₈H₃ClO₄²⁻) and potentially fragments resulting from the loss of CO₂.

Reactivity and Stability

This compound is expected to be a stable solid under normal laboratory conditions.[4] However, it exhibits reactivity typical of a carboxylate salt.

-

Incompatibility with Strong Acids: As a salt of a weak acid, it will react with strong acids to protonate the carboxylate groups, regenerating the less water-soluble 4-chlorophthalic acid.[4]

-

Incompatibility with Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to vigorous and potentially hazardous reactions.[4]

-

Thermal Decomposition: Upon heating to high temperatures, this compound is expected to decompose. Thermal decomposition of sodium carboxylates can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4]

Potential Biological Activity

Specific studies on the biological activity of this compound are not widely reported. However, the broader class of phthalates has been the subject of extensive research, particularly concerning their potential as endocrine-disrupting chemicals.[5][6][7]

Phthalate esters have been shown to interact with various hormonal pathways, potentially leading to adverse effects on the reproductive and developmental systems.[8][5][7] The primary mechanism of action is often through the modulation of nuclear receptors, including estrogen and androgen receptors.[5][7] It is important to note that the biological activity of phthalates can vary significantly based on their specific chemical structure. Therefore, without direct experimental evidence, the biological impact of this compound remains speculative.

dot

Caption: Logical relationship of this compound to the broader class of phthalates and their potential biological implications.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and analysis of this compound, adapted from established procedures for similar compounds.

Synthesis of this compound

This protocol describes a two-step synthesis starting from 4-chlorophthalic acid.

dot

Caption: Experimental workflow for the synthesis of this compound.

Materials:

-

4-Chlorophthalic acid

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker

-

Burette or dropping funnel

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven or desiccator

Procedure:

-

Dissolution: Weigh a known amount of 4-chlorophthalic acid and dissolve it in a minimal amount of ethanol in a beaker with stirring.

-

Preparation of NaOH Solution: Prepare a standardized aqueous solution of sodium hydroxide. The molar amount of NaOH should be twice the molar amount of the 4-chlorophthalic acid used.

-

Neutralization: Slowly add the sodium hydroxide solution to the stirring solution of 4-chlorophthalic acid. The addition should be done dropwise to control the reaction. The pH of the solution can be monitored to ensure complete neutralization (pH ~7-8).

-

Isolation: The disodium salt may precipitate out of the solution upon formation, especially if the ethanol concentration is high. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid product.

-

Purification: The collected solid should be washed with a small amount of cold ethanol or another suitable organic solvent in which the salt has low solubility to remove any unreacted starting material.

-

Drying: The purified this compound should be dried in a vacuum oven or desiccator to remove any residual solvent.

Analytical Characterization

4.2.1. ¹H NMR Spectroscopy

Sample Preparation: [9][10][11][12][13]

-

Weigh approximately 5-10 mg of the dried this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.

-

Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 MHz or higher).

-

Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range for aromatic protons.

4.2.2. FTIR Spectroscopy

Sample Preparation (KBr Pellet Method): [14][15][16][17][18]

-

Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample to a fine powder.

-

Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.

-

Grind the mixture to a very fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The final spectrum should be presented in terms of absorbance or transmittance.

4.2.3. High-Performance Liquid Chromatography (HPLC)

Sample and Mobile Phase Preparation: [19][20][21][22][23]

-

Sample: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Mobile Phase: A typical mobile phase for the analysis of aromatic carboxylic acids is a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized for the specific column and instrument.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of aromatic carboxylic acids.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 230 nm or 280 nm).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

The retention time of the peak corresponding to 4-chlorophthalate can be used for identification and the peak area for quantification against a standard curve.

Conclusion

This compound is a chemical compound with properties and reactivity that are largely predictable based on its structure as a disodium salt of a chlorinated aromatic carboxylic acid. While specific experimental data is sparse, this guide provides a solid foundation for researchers and scientists working with this compound by summarizing its key chemical characteristics, outlining its expected reactivity, and providing detailed protocols for its synthesis and analysis. Further research is warranted to fully elucidate its physical properties, spectral characteristics, and potential biological activities.

References

- 1. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures [mdpi.com]

- 6. endocrinedisruption.org [endocrinedisruption.org]

- 7. csun.edu [csun.edu]

- 8. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nmr.gmu.edu [nmr.gmu.edu]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eng.uc.edu [eng.uc.edu]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. jascoinc.com [jascoinc.com]

- 18. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]

- 19. helixchrom.com [helixchrom.com]

- 20. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 22. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

Disodium 4-chlorophthalate: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3325-09-5 Molecular Formula: C₈H₃ClNa₂O₄ Molecular Weight: 244.54 g/mol [1][2]

This technical guide provides a comprehensive overview of the properties of Disodium 4-chlorophthalate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for the disodium salt, this guide also incorporates information on its parent compound, 4-chlorophthalic acid, to provide a more complete profile.

Chemical and Physical Properties

While specific experimental data for this compound is sparse, the following tables summarize available computed data and information extrapolated from its parent acid and monosodium salt.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | disodium;4-chlorobenzene-1,2-dicarboxylate | PubChem[1] |

| Molecular Formula | C₈H₃ClNa₂O₄ | PubChem[1] |

| Molecular Weight | 244.54 g/mol | PubChem[1][2] |

| Exact Mass | 243.9515248 g/mol | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Table 2: Physical Properties of 4-Chlorophthalic Acid (Parent Compound)

| Property | Value | Source |

| Physical State | White crystalline solid | Solubility of Things[3] |

| Melting Point | 179 °C | Solubility of Things[3] |

| Boiling Point | 400 °C | Solubility of Things[3] |

| Solubility in Water | Limited | Solubility of Things[3] |

| Solubility in Organic Solvents | More soluble in ethanol, acetone, and ethyl acetate | Solubility of Things[3] |

It is important to note that the disodium salt is expected to be more soluble in water and less soluble in non-polar organic solvents compared to its parent acid. The thermal decomposition of the disodium salt is likely to occur at a higher temperature than the melting point of the acid, though specific data is unavailable. A safety data sheet for the monosodium salt indicates that it is stable under normal conditions and thermal decomposition can release irritating gases and vapors such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]

Synthesis and Experimental Protocols

General Protocol for the Preparation of this compound

The synthesis of this compound can be achieved through the neutralization of 4-chlorophthalic acid with two equivalents of a sodium base, such as sodium hydroxide or sodium carbonate.

Materials:

-

4-Chlorophthalic acid

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Distilled water or a suitable solvent (e.g., ethanol)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator paper

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve a known quantity of 4-chlorophthalic acid in a minimal amount of distilled water or ethanol. Gentle heating may be required to facilitate dissolution.

-

Neutralization: Slowly add a stoichiometric amount (2 equivalents) of a standard solution of sodium hydroxide or a solution of sodium carbonate to the dissolved 4-chlorophthalic acid while stirring continuously.

-

pH Monitoring: Monitor the pH of the reaction mixture. The reaction is complete when the pH reaches a neutral or slightly basic value (pH 7-8).

-

Isolation: The disodium salt can be isolated by removal of the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, if necessary.

-

Drying: The purified this compound should be dried in a vacuum oven to remove any residual solvent.

A patent for the synthesis of the monosodium salt involves the chlorination of phthalic anhydride in an aqueous solution of sodium hydroxide.[5][6] A similar approach could likely be adapted for the disodium salt by adjusting the stoichiometry of the base.

Applications in Drug Development

While direct applications of this compound in drug development are not extensively documented, its parent compound, 4-chlorophthalic acid, serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The presence of the chlorine atom and the carboxylic acid functionalities allows for diverse chemical modifications to create molecules with desired biological activities.

Precursor for Active Pharmaceutical Ingredients (APIs)

4-Chlorophthalic acid is a building block in the synthesis of:

-

Antimicrobial Agents: Its derivatives have been explored for their potential antibacterial and antifungal properties. Studies on anilides of 4-hydroxyisophthalic acid, a related compound, have shown antimicrobial activity.[7][8]

-

Anti-inflammatory Drugs: The phthalic acid scaffold can be modified to generate compounds with anti-inflammatory effects.

-

Anticancer Agents: Researchers have utilized 4-chlorophthalic acid in the synthesis of more complex molecules with potential anticancer activity.

The conversion of 4-chlorophthalic acid to its disodium salt can enhance its solubility in aqueous media, which could be advantageous in certain synthetic procedures or for specific formulation requirements.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and the interaction of this compound with signaling pathways are not available in the current literature. The biological effects of phthalates, in general, have been a subject of extensive research, with some phthalate esters showing endocrine-disrupting properties.[9][10][11][12] However, it is crucial to distinguish that this compound is a salt of a dicarboxylic acid and not an ester, and its biological profile is expected to be different.

Given that halogenated compounds are common in pharmaceuticals, the chloro-substituent in this compound might influence its pharmacokinetic and pharmacodynamic properties if it were to be developed as part of a therapeutic agent.[13]

Further research is required to elucidate the specific biological activities and potential mechanisms of action of this compound.

Spectroscopic Data

No experimental spectroscopic data (e.g., NMR, IR) for this compound with CAS number 3325-09-5 is publicly available. For reference, the NIST WebBook provides an IR spectrum for the isomeric Disodium terephthalate.[14] Researchers would need to perform their own spectroscopic analysis to obtain definitive data for this compound.

Conclusion

This compound is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. While there is a significant lack of specific experimental data for the disodium salt, information on its parent compound, 4-chlorophthalic acid, suggests its utility as a precursor for developing new therapeutic agents. This guide summarizes the currently available information to aid researchers and drug development professionals in their work with this compound. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

References

- 1. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. fishersci.com [fishersci.com]

- 5. SU1004328A1 - Process for producing monosodium salt of 4-chlorophthalic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. Risk assessment of phthalates in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmafile.com [pharmafile.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. mdpi.com [mdpi.com]

- 14. Terephthalic acid, disodium salt [webbook.nist.gov]

Solubility of Disodium 4-chlorophthalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of disodium 4-chlorophthalate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on established chemical principles and data from analogous compounds. It outlines the predicted solubility behavior of this compound, alongside detailed experimental protocols for its empirical determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound in various organic solvent systems, a critical parameter in drug development and chemical synthesis.

Predicted Solubility Profile of this compound

This compound is the disodium salt of 4-chlorophthalic acid. Its chemical structure, possessing two carboxylate groups and a chlorine atom on the benzene ring, dictates its likely solubility characteristics. As an ionic salt, it is expected to be highly polar.

The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, while non-polar compounds are more soluble in non-polar solvents[1]. Therefore, this compound is predicted to have high solubility in polar solvents, particularly water, and significantly lower solubility in non-polar organic solvents.

To infer its behavior, we can examine the properties of its parent acid and a related salt:

-

4-Chlorophthalic acid , the parent compound, is more soluble in organic solvents such as ethanol, acetone, and ethyl acetate than in water[2]. This is typical for many aromatic carboxylic acids.

-

Disodium phthalate , a structurally similar compound without the chloro-substituent, is a salt of a carboxylic acid and is characterized as being soluble in water[3][4].

Based on these analogs, it is reasonable to anticipate that this compound will exhibit good solubility in polar protic and aprotic organic solvents, such as methanol, ethanol, and dimethylformamide (DMF), and poor solubility in non-polar solvents like hexane and toluene.

Experimental Determination of Solubility

The absence of published data necessitates empirical determination of the solubility of this compound in specific organic solvents. The following section details a robust and widely accepted methodology for this purpose.

Key Experimental Protocols

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method [5]. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

2.1.1. Materials and Equipment

-

This compound (solute) of high purity

-

Organic solvent of interest (analytical grade or higher)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2.1.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation[6].

-

Equilibration: Place the container in a temperature-controlled shaker and agitate it for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C)[7].

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a membrane filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[7][8].

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in units of mg/mL or mol/L, based on the measured concentration and the dilution factor.

2.1.3. Considerations for Accurate Measurement

-

Purity of Materials: The purity of both the solute and the solvent is paramount for accurate solubility determination[6].

-

Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is essential[2][7].

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can be verified by measuring the concentration at different time points until it remains constant.

-

Solid Phase Characterization: It is good practice to analyze the solid phase after the experiment to ensure that no phase transition or solvate formation has occurred.

Data Presentation

While no quantitative data for this compound is currently available, the results from the experimental protocol described above should be summarized in a clear and structured table for easy comparison. An example of such a table is provided below.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Experimental Value | Experimental Value | HPLC |

| Ethanol | 25 | Experimental Value | Experimental Value | HPLC |

| Acetone | 25 | Experimental Value | Experimental Value | UV-Vis |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value | HPLC |

| Dichloromethane | 25 | Experimental Value | Experimental Value | HPLC |

| Hexane | 25 | Experimental Value | Experimental Value | HPLC |

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. PHTHALIC ACID DISODIUM SALT | 15968-01-1 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Chlorophthalate Derivatives as Precursors in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorophthalate derivatives, primarily focusing on monosodium 4-chlorophthalate, 4-chlorophthalic acid, and 4-chlorophthalic anhydride as versatile precursors in organic synthesis. These compounds are pivotal in the development of a wide array of materials, from high-performance polymers to life-saving pharmaceuticals.

Introduction to 4-Chlorophthalate Derivatives

4-Chlorophthalic acid and its derivatives are aromatic compounds that serve as crucial building blocks in the chemical industry. The presence of a chlorine atom and two carboxylic acid groups (or their anhydride form) on the benzene ring allows for a diverse range of chemical transformations. These precursors are instrumental in the synthesis of complex molecules due to their reactivity and ability to introduce specific functionalities. Their applications span across various fields, including the manufacturing of pigments, pesticides, and, most notably, advanced polymers and active pharmaceutical ingredients (APIs).[1][2]

Synthesis of Key 4-Chlorophthalate Precursors

The primary and most direct route to 4-chlorophthalate derivatives often begins with the chlorination of phthalic anhydride to produce monosodium 4-chlorophthalate. This salt is then readily converted to 4-chlorophthalic acid or 4-chlorophthalic anhydride.

The synthesis of monosodium 4-chlorophthalate is a key step, and various methods have been developed to optimize its yield and purity. A common approach involves the direct chlorination of phthalic anhydride in an aqueous medium.

Experimental Protocol: Chlorination of Phthalic Anhydride

A preparation method for 4-chlorophthalic anhydride begins with monosodium phthalic acid as the raw material, using water as the medium and a weak alkali solution to regulate the pH of the reaction system, followed by direct chlorination with chlorine gas. The weight ratio of chlorine gas to phthalic anhydride is maintained between 0.3 and 0.45. The reaction is conducted at a temperature of 50–70°C for a duration of 2–5 hours. The use of a weak alkali solution as a pH regulator helps to stabilize the pH of the reaction system, leading to a high yield of crude monosodium 4-chlorophthalate salt.

The conversion of monosodium 4-chlorophthalate to 4-chlorophthalic acid is typically achieved through acidification.

Experimental Protocol: Acidification of Monosodium 4-Chlorophthalate

In a described procedure, 46g of monosodium 4-chlorophthalate is added to 150g of 20% sulfuric acid. The mixture is then heated to 40°C and stirred for two hours, resulting in a clear solution. Following this, 130 ml of chlorobenzene is added, and the solution is cooled to 10-15°C and stirred for at least two more hours. The precipitated 4-chlorophthalic acid is then collected by suction filtration, yielding 90% of the theoretical amount.[3]

4-Chlorophthalic anhydride is a highly valuable precursor, particularly in polymer science. It can be synthesized from 4-chlorophthalic acid via dehydration or through other routes such as the Diels-Alder reaction.

Experimental Protocol 1: Dehydration of 4-Chlorophthalic Acid

The crude monosodium 4-chlorophthalate salt is desalted and then subjected to dehydration and ring-closure to yield the crude 4-chlorophthalic anhydride. This crude product is then purified by rectification to obtain high-purity 4-chlorophthalic anhydride.[4]

Experimental Protocol 2: Diels-Alder Reaction and Aromatization

Current methods for synthesizing 4-chlorophthalic anhydride can be costly and often result in isomeric mixtures that are difficult to separate.[5] One alternative route involves the Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene, which produces 4-chlorotetrahydrophthalic anhydride.[5] This intermediate is subsequently aromatized to yield 4-chlorophthalic anhydride.[5] However, thermal aromatization of 4-chloro-tetrahydrophthalic anhydride can lead to low yields and the formation of tar.[5][6]

Data Presentation: Synthesis of 4-Chlorophthalate Derivatives

| Product | Starting Material(s) | Key Reagents | Reaction Conditions | Yield | Reference |

| Monosodium 4-chlorophthalate | Phthalic anhydride | Chlorine gas, weak alkali | 50-70°C, 2-5 h | High | CN1526710A |

| 4-Chlorophthalic acid | Monosodium 4-chlorophthalate | 20% Sulfuric acid, Chlorobenzene | 40°C then 10-15°C, 4 h total | 90% | DD245430A1 |

| 4-Chlorotetrahydrophthalic anhydride | Maleic anhydride, Chloroprene | Toluene, Xylene | 55°C, 3 h | 85% | US6528663B1 |

| N-methyl-4-chlorophthalimide | 4-Chlorotetrahydrophthalic anhydride | Methylamine | 150°C then 180°C, 3.5 h total | ~95% | US6528663B1 |

Applications in Organic Synthesis

4-Chlorophthalate derivatives are foundational in the synthesis of a variety of commercially important products.

4-Chlorophthalic anhydride is a critical monomer for the production of high-performance polyimides.[7][8][9] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries.[7][9]

4-Chlorophthalic acid is a versatile precursor in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).[1] Its ability to undergo reactions like esterification, amidation, and condensation makes it a valuable building block for:

-

Antimicrobial Agents: It is used in the synthesis of compounds that target bacteria and fungi.[1]

-

Anti-inflammatory Drugs: It serves as a scaffold for creating derivatives with potent anti-inflammatory properties.[1]

-

Anticancer Drugs: The compound plays a role in the development of new anticancer agents.[1]

Historically and currently, 4-chlorophthalic acid is an important intermediate in the preparation of pigment dyes.[3]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of 4-chlorophthalate derivatives.

Caption: Synthesis of 4-Chlorophthalic Anhydride from Phthalic Anhydride.

Caption: Diels-Alder route to 4-Chlorophthalic Anhydride.

Caption: Major applications of 4-chlorophthalate derivatives.

References

- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 2. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 3. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]

- 4. 4-Chlorophthalic anhydride | 118-45-6 [chemicalbook.com]

- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 6. Methods for the preparation of 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. guidechem.com [guidechem.com]

- 9. 4-Chlorophthalic anhydride CAS#: 118-45-6 [amp.chemicalbook.com]

An In-depth Technical Guide to the Properties of Disodium 4-chlorophthalate and 4-chlorophthalic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and analytical methodologies for Disodium 4-chlorophthalate and its parent compound, 4-chlorophthalic acid. This document is intended to serve as a valuable resource for professionals in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key quantitative data for 4-chlorophthalic acid and its disodium salt.

Table 1: Physicochemical Properties of 4-chlorophthalic acid

| Property | Value | Reference |

| Molecular Formula | C₈H₅ClO₄ | [1][2][3] |

| Molecular Weight | 200.58 g/mol | [2][3] |

| Melting Point | 179 - 190 °C | [1][4] |

| Boiling Point | 400 °C | [1] |

| Density | 1.6425 g/cm³ | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Limited | [1] |

| Solubility in Organic Solvents | More soluble in ethanol, acetone, and ethyl acetate. | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₃ClNa₂O₄ | [5] |

| Molecular Weight | 244.54 g/mol | [5] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Appearance | Beige powder solid | [6] |

| Solubility | No specific data available, but as a sodium salt, it is expected to have higher water solubility than the parent acid. |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-chlorophthalic acid and its derivatives are crucial for reproducible research.

Synthesis of 4-chlorophthalic acid

4-chlorophthalic acid can be synthesized via the chlorination of phthalic anhydride. The following protocol is a generalized procedure based on established methods[4].

Materials:

-

Phthalic anhydride

-

Chlorine gas

-

Catalyst (e.g., iron(III) chloride)

-

Water

-

Hydrochloric acid

-

Sodium hydroxide

Procedure:

-

A suspension of phthalic anhydride in water is prepared in a reaction vessel.

-

A catalytic amount of iron(III) chloride is added to the suspension.

-

Chlorine gas is bubbled through the mixture at a controlled rate, maintaining the reaction temperature between 55-65°C[7].

-

The pH of the reaction is monitored and maintained in the range of 4.5-5.5 by the addition of a sodium hydroxide solution[7].

-

The reaction is monitored by a suitable analytical technique (e.g., HPLC) until the desired conversion is achieved.

-

Upon completion, the reaction mixture is cooled, and the crude product is precipitated by acidification with hydrochloric acid.

-

The precipitated 4-chlorophthalic acid is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system.

Synthesis of this compound

The disodium salt can be readily prepared by neutralizing 4-chlorophthalic acid with a stoichiometric amount of sodium hydroxide.

Materials:

-

4-chlorophthalic acid

-

Sodium hydroxide

-

Deionized water

-

Ethanol

Procedure:

-

4-chlorophthalic acid is dissolved in a minimal amount of deionized water.

-

Two equivalents of a standardized sodium hydroxide solution are slowly added to the 4-chlorophthalic acid solution with constant stirring.

-

The reaction is monitored by pH measurement, with the endpoint being a neutral pH.

-

The resulting solution of this compound is then concentrated under reduced pressure.

-

The disodium salt is precipitated by the addition of a water-miscible organic solvent, such as ethanol.

-

The precipitated this compound is collected by filtration, washed with ethanol, and dried under vacuum.

Analytical Methods

High-performance liquid chromatography (HPLC) is a common and effective method for the analysis of 4-chlorophthalic acid and its salts.

HPLC Conditions for the Analysis of 4-chlorophthalic acid:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of approximately 230 nm.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: Standards of known concentrations of 4-chlorophthalic acid are prepared in the mobile phase to generate a calibration curve for quantification.

Visualizations

Diagrams are provided below to illustrate key workflows and relationships.

As 4-chlorophthalic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals, the following diagram illustrates this relationship.

Due to the lack of specific information on biological signaling pathways for 4-chlorophthalic acid or its disodium salt, a detailed pathway diagram cannot be provided. The primary biological relevance of 4-chlorophthalic acid lies in its role as a building block for various therapeutic agents[4]. The biological activities of the final drug molecules are diverse and depend on their unique structures, which are beyond the scope of this guide. Research into the direct biological effects of 4-chlorophthalic acid and its disodium salt is limited. General studies on the toxicity of phthalates suggest potential endocrine-disrupting activities, but specific data for the chlorinated derivatives are scarce[8][9][10][11].

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Chlorophthalic acid | C8H5ClO4 | CID 6964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 5. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. cpsc.gov [cpsc.gov]

- 11. modernscientificpress.com [modernscientificpress.com]

Navigating the Stability and Degradation of Disodium 4-chlorophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium 4-chlorophthalate, a halogenated aromatic dicarboxylic acid salt, serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and performance polymers. A thorough understanding of its stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of end products. This technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon data from analogous compounds and established chemical principles to elucidate its degradation mechanisms under various environmental conditions.

Executive Summary

While specific quantitative stability data for this compound is not extensively available in public literature, its chemical structure allows for informed predictions regarding its stability and degradation. As the disodium salt of a chlorinated aromatic carboxylic acid, its stability is primarily influenced by pH, temperature, and exposure to light. In aqueous solutions, it exists as the 4-chlorophthalate dianion and sodium cations. The degradation of the 4-chlorophthalate moiety is expected to proceed through hydrolysis of the carboxylate groups at extreme pH and temperature, as well as photodegradation involving the chlorinated aromatic ring.

Predicted Stability Profile

The stability of this compound can be inferred from the behavior of similar compounds, such as 4-chlorobenzoic acid and phthalic acid derivatives.

Hydrolytic Stability: In aqueous solutions, this compound is expected to be relatively stable under neutral to slightly alkaline conditions. Under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the carboxylate groups may occur, though at a slow rate. The C-Cl bond on the aromatic ring is generally resistant to hydrolysis under typical pharmaceutical processing and storage conditions.

Photostability: Aromatic compounds containing halogens are often susceptible to photodegradation. Exposure to ultraviolet (UV) radiation can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species. This can initiate a cascade of reactions, resulting in dechlorination and the formation of hydroxylated and other degradation products. The atmospheric half-life of the related p-chlorobenzoic acid, when reacting with photochemically-produced hydroxyl radicals, is estimated to be about 10 days[1].

Thermal Stability: As a salt of a carboxylic acid, this compound is anticipated to be a crystalline solid with a relatively high melting point and good thermal stability. The thermal decomposition of sodium salts of aromatic carboxylic acids typically occurs at high temperatures[2]. For instance, 4-chlorobenzoic acid has a melting point of 238-241 °C[3][4]. The related 4-chlorophthalic acid is also noted for its thermal stability[5].

Quantitative Stability Data (Analogous Compounds)

Due to the limited direct data on this compound, the following table summarizes stability data for analogous compounds to provide a comparative reference.

| Compound | Condition | Parameter | Value | Reference |

| p-Chlorobenzoic Acid | Vapor-phase reaction with OH radicals (25 °C) | Estimated Atmospheric Half-life | ~10 days | [1] |

| Phthalic Anhydride | Hydrolysis | - | Rapidly hydrolyzes to phthalic acid in the presence of water. | [6][7] |

| Aromatic Carboxylic Acids (general) | Hydrothermal (350°C, 1 h) | Stability | Benzoic acid is highly stable; terephthalic and isophthalic acids show some decarboxylation. | [8][9] |

Postulated Degradation Pathways

Based on the chemistry of chlorinated aromatic compounds and phthalic acid derivatives, the following degradation pathways for this compound are proposed:

Photodegradation

Upon exposure to UV light, the primary degradation pathway is expected to be initiated by the homolytic cleavage of the C-Cl bond, leading to the formation of a phenyl radical. This radical can then react with water or oxygen to form various degradation products.

Thermal Degradation

At elevated temperatures, decarboxylation is a likely degradation pathway for aromatic carboxylic acids. For this compound, this could lead to the formation of chlorobenzoate and subsequently chlorobenzene upon further heating.

Experimental Protocols for Stability Assessment

The following are generalized experimental protocols for assessing the stability of a substance like this compound, based on established guidelines such as those from the International Council for Harmonisation (ICH).

Forced Degradation (Stress Testing)

Objective: To identify likely degradation products and pathways and to demonstrate the specificity of the analytical methods.

Methodology:

-

Acid/Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

-

Store the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

-

At specified time points, withdraw samples, neutralize, and analyze by a stability-indicating method (e.g., HPLC-UV/MS).

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).

-

Store at room temperature for a defined period.

-

Analyze samples at specified time points.

-

-

Photostability:

-

Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Include a dark control sample.

-

Analyze the samples after the exposure period.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.

-

Analyze the sample for any degradation.

-

Long-Term and Accelerated Stability Testing

Objective: To establish a re-test period or shelf life for the substance under defined storage conditions.

Methodology:

-

Store samples of this compound in the proposed container closure system under the following conditions (as per ICH Q1A(R2)):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Analyze the data to determine the rate of change and establish the stability profile.

Conclusion

While direct experimental data on the stability and degradation of this compound is scarce, a robust understanding can be built upon the known chemistry of its structural analogs. The primary degradation pathways are anticipated to be photodegradation, involving the cleavage of the carbon-chlorine bond, and thermal degradation through decarboxylation. The compound is expected to exhibit good stability under typical storage conditions, protected from light and excessive heat. For drug development professionals, conducting thorough forced degradation studies and long-term stability testing according to established guidelines is essential to fully characterize its stability profile and ensure the quality and safety of any resulting pharmaceutical products.

References

- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 4-Chlorobenzoic acid 99 74-11-3 [sigmaaldrich.com]

- 4. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]

- 5. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 6. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. scholars.northwestern.edu [scholars.northwestern.edu]

- 9. researchgate.net [researchgate.net]

Potential applications of "Disodium 4-chlorophthalate" in materials science

A Technical Guide for Researchers and Drug Development Professionals on the Applications of a Key Intermediate

Introduction: While "Disodium 4-chlorophthalate" itself has limited direct applications in materials science, its chemical precursors, primarily 4-chlorophthalic acid and its dehydrated form, 4-chlorophthalic anhydride, are pivotal intermediates in the synthesis of high-performance polymers. This technical guide explores the significant role of 4-chlorophthalic anhydride as a monomer in the creation of advanced polyimides, materials prized for their exceptional thermal, mechanical, and chemical properties. We will delve into the synthesis, properties, and potential applications of these materials, providing researchers with a comprehensive overview of this important chemical building block.

From Salt to Anhydride: The Precursor Pathway

This compound is a salt of 4-chlorophthalic acid. In the context of materials synthesis, its primary relevance lies in its potential role within the manufacturing process of 4-chlorophthalic anhydride. The monosodium salt of 4-chlorophthalic acid is a known intermediate in the production of 4-chlorophthalic anhydride, which is the key reactive monomer for polymerization.[1][2]

The general pathway involves the chlorination of phthalic anhydride, which can proceed through salt intermediates. The resulting 4-chlorophthalic anhydride is a white crystalline solid that serves as a crucial building block for high-performance polymers.[3][4][5]

High-Performance Polyimides from 4-Chlorophthalic Anhydride

The most significant application of 4-chlorophthalic anhydride in materials science is in the synthesis of polyimides.[6][7][8] Polyimides are a class of polymers known for their outstanding performance characteristics, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[6][7][8]

The incorporation of the chlorine atom from 4-chlorophthalic anhydride into the polyimide backbone can influence the polymer's properties. Halogenated polymers often exhibit modified solubility, dielectric properties, and flame retardancy.

Key Properties of Polyimides Derived from 4-Chlorophthalic Anhydride Precursors:

-

Exceptional Thermal Stability: Polyimides are renowned for their ability to withstand high temperatures, maintaining their structural integrity and mechanical properties in extreme thermal environments.[6][7][8]

-

Excellent Mechanical Strength: These polymers exhibit high tensile strength and modulus, making them robust and durable materials for structural applications.[6][7]

-

Remarkable Chemical Resistance: Polyimides are resistant to a wide range of chemicals, including many solvents and oils, which is crucial for applications in harsh chemical environments.[6][7]

-

Good Dielectric Properties: Their insulating properties make them valuable materials in the microelectronics industry for applications such as flexible circuits and semiconductor devices.[7]

Quantitative Data on Aromatic Polyimide Properties

| Property | Typical Value Range | Unit |

| Mechanical Properties | ||

| Tensile Strength | 80 - 200 | MPa |

| Young's Modulus | 2.5 - 5.0 | GPa |

| Elongation at Break | 5 - 30 | % |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | 250 - 400 | °C |

| Decomposition Temperature (Td) | 450 - 600 | °C |

| Coefficient of Thermal Expansion (CTE) | 20 - 60 | ppm/°C |

Note: The properties of a specific polyimide are highly dependent on the chemical structure of both the dianhydride and the diamine monomers used in its synthesis.

Experimental Protocol: Synthesis of an Aromatic Polyimide

The following is a representative experimental protocol for the synthesis of an aromatic polyimide via a two-step polycondensation reaction. This procedure can be adapted for the use of 4-chlorophthalic anhydride and a selected aromatic diamine.

Materials:

-

4-Chlorophthalic anhydride

-

Aromatic diamine (e.g., 4,4'-oxydianiline)

-

N,N-dimethylacetamide (DMAc), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure:

-

Poly(amic acid) Synthesis:

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.

-

Slowly add an equimolar amount of 4-chlorophthalic anhydride to the solution in small portions.

-

Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

-

-

Chemical Imidization:

-

To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.

-

Stir the mixture at room temperature for 1 hour, and then heat to 80°C for 3 hours.

-

Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

-

Filter and wash the polymer with methanol and then dry it in a vacuum oven at 100°C overnight.

-

Visualization of the Polyimide Synthesis Workflow

The following diagram illustrates the general two-step process for the synthesis of polyimides.

Caption: A schematic workflow of the two-step polyimide synthesis process.

Logical Relationship of Synthesis Steps

The synthesis of polyimides from 4-chlorophthalic anhydride follows a clear logical progression from starting materials to the final high-performance polymer.

Caption: Logical flow from monomers to the final polyimide product.

Potential Applications in Drug Development

While the primary applications of polyimides are in materials science and engineering, their excellent biocompatibility and chemical inertness open up possibilities in the biomedical field. Potential applications could include:

-

Medical Implants and Devices: The durability and biocompatibility of polyimides make them suitable for use in long-term implantable devices.

-

Drug Delivery Systems: The controlled synthesis of porous polyimide structures could potentially be explored for encapsulating and releasing therapeutic agents.

-

Biomedical Membranes: Their chemical resistance and tunable porosity could be advantageous in separation and filtration applications within biomedical research and diagnostics.

Conclusion

This compound serves as a precursor to 4-chlorophthalic anhydride, a valuable monomer for the synthesis of high-performance polyimides. These polymers offer a unique combination of thermal stability, mechanical strength, and chemical resistance, making them indispensable in a variety of advanced technological fields. While direct applications of the disodium salt in materials science are not prominent, the materials derived from its corresponding anhydride are at the forefront of polymer science. Further research into the specific properties of polyimides derived from 4-chlorophthalic anhydride and the exploration of their potential in biomedical applications could unveil new and exciting opportunities for this class of materials.

References

- 1. Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. fire.tc.faa.gov [fire.tc.faa.gov]

- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Disodium 4-Chlorophthalate in the Synthesis of High-Performance Polyimides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium 4-chlorophthalate serves as a crucial precursor in the synthesis of advanced polyimide polymers. While not a direct monomer in the polymerization process, its transformation into key intermediates is fundamental for creating high-performance materials with exceptional thermal stability, chemical resistance, and mechanical strength. This technical guide elucidates the multi-step synthetic pathway from this compound to polyimides, providing detailed experimental protocols, quantitative data, and process visualizations to support researchers in the field.

The overall synthetic strategy involves the conversion of this compound into 4-chlorophthalic anhydride, a versatile intermediate. This anhydride is then utilized to synthesize aromatic dianhydrides, which are the ultimate monomers for polycondensation with aromatic diamines to yield the final polyimide products. A prominent example of such a dianhydride is 4,4'-oxydiphthalic anhydride (ODPA), which is known to impart desirable properties to polyimides.

Synthetic Pathway Overview

The journey from this compound to a polyimide can be outlined in four primary stages:

-

Acidification: Conversion of this compound to 4-chlorophthalic acid.

-

Dehydration (Cyclization): Transformation of 4-chlorophthalic acid into 4-chlorophthalic anhydride.

-

Dianhydride Synthesis: Reaction of 4-chlorophthalic anhydride to form a tetracarboxylic dianhydride, such as 4,4'-oxydiphthalic anhydride (ODPA).

-

Polymerization: Polycondensation of the dianhydride with a suitable aromatic diamine to form the polyimide via a poly(amic acid) intermediate.

Experimental Workflow for Polyimide Synthesis

Caption: Overall synthetic route from this compound to polyimide.

Experimental Protocols

This section provides detailed methodologies for each key synthetic step.

2.1. Stage 1 & 2: Synthesis of 4-Chlorophthalic Anhydride

The conversion of this compound to 4-chlorophthalic anhydride is a two-step process involving acidification followed by dehydration.

2.1.1. Acidification of the Monosodium Salt of 4-Chlorophthalic Acid

This procedure describes the conversion of the monosodium salt to the free acid. The same principle applies to the disodium salt, with stoichiometry adjusted accordingly.

-

Procedure: 46 g of the monosodium salt of 4-chlorophthalic acid are introduced into 150 g of 20% sulfuric acid.[1] The mixture is heated to 40°C and stirred for two hours to form a clear solution.[1] To this solution, 130 ml of chlorobenzene is added, and the mixture is cooled to 10-15°C and stirred for at least two hours.[1] The precipitated 4-chlorophthalic acid is then collected by suction filtration.[1]

2.1.2. Dehydration to 4-Chlorophthalic Anhydride

-

Procedure: The synthesized 4-chlorophthalic acid is subjected to dehydration. This can be achieved by heating the acid, often in the presence of a dehydrating agent like acetic anhydride, followed by purification via rectification (distillation) to yield 4-chlorophthalic anhydride with a purity of over 98.5%.[2]

2.2. Stage 3: Synthesis of 4,4'-Oxydiphthalic Anhydride (ODPA)

This dianhydride is synthesized from 4-chlorophthalic anhydride via a nucleophilic aromatic substitution reaction.

-

Procedure: 30 g (160 mmol) of 4-chlorophthalic anhydride and 30 g of nitrobenzene (containing 500 ppm water) are heated to reflux.[3] 1.32 g (9.6 mmol) of dry potassium carbonate is added, and the mixture is heated for 30 minutes.[3] Subsequently, 0.36 g (0.9 mmol) of tetraphenylphosphonium bromide and 0.06 g (0.4 mmol) of 4-chlorobenzoic acid are added, followed by an additional 11.4 g (82.2 mmol) of potassium carbonate.[3] The reaction is heated for approximately 9 hours, then diluted with 30 g of nitrobenzene and filtered.[3] The 4,4'-oxydiphthalic anhydride is allowed to crystallize, washed with solvent, and dried at 120°C.[3]

Reaction Pathway for ODPA Synthesis

Caption: Synthesis of 4,4'-oxydiphthalic anhydride from 4-chlorophthalic anhydride.

2.3. Stage 4: Synthesis of Polyimide from ODPA and an Aromatic Diamine

A one-step high-temperature solution polycondensation method is commonly employed.

-

Procedure: The dianhydride (ODPA) and an equimolar amount of an aromatic diamine are reacted in a mixture of N-methyl-2-pyrrolidinone (NMP) and o-dichlorobenzene (4:1 v/v).[4] The reaction mixture, with a monomer concentration of 20%, is vigorously stirred for 2-3 hours while gradually increasing the temperature to 180°C.[4] The imidization reaction is carried out in solution at 180°C for 3.5 hours.[4] After cooling to room temperature, the polyimide is precipitated in a non-solvent like methanol or distilled water.[4] The crude product is purified by re-dissolving in a solvent such as N,N-dimethylformamide (DMF) and re-precipitating.[4] The final polymer is then extracted with methanol in a Soxhlet apparatus for 2-3 days and dried in a vacuum oven with gradually increasing temperature up to 150°C.[4]

Polymerization and Imidization Process

Caption: Two-step process for polyimide formation from monomers.

Quantitative Data

The following tables summarize key quantitative data gathered from various sources regarding the synthesis and properties of polyimides derived from 4-chlorophthalic anhydride precursors.

Table 1: Synthesis Yields

| Reaction Step | Starting Material | Product | Reported Yield (%) |

| Acidification[1] | Monosodium 4-chlorophthalate | 4-Chlorophthalic acid | 90 |

| Dehydration[2] | 4-Chlorophthalic acid | 4-Chlorophthalic anhydride | >98.5 (Purity) |

| Dianhydride Synthesis[5] | 4-Chlorophthalic anhydride | 4,4'-Oxydiphthalic acid | >97 (Conversion) |

| Polymerization[6] | ODPA and various diamines | Polyimides | >90 |

Table 2: Thermal Properties of Polyimides Derived from 4,4'-Oxydiphthalic Anhydride (ODPA)

| Diamine Component | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C, N2) | 10% Weight Loss Temp. (°C, Air) |

| 4,4'-Diamino-3,3'-dimethyl-diphenyl-methane | 268 - 341 | 457 - 524 | 449 - 519 |

| 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | 268 - 341 | 457 - 524 | 449 - 519 |

| 4,4'-Methylene-bis(2,6-diethylaniline) | 268 - 341 | 457 - 524 | 449 - 519 |

| 3,3'-Dihydroxybenzidine / 3,6-Diaminodurene (copolymers) | - | >370 | - |

Note: Data is compiled from multiple sources and specific values can vary based on the exact stoichiometry and reaction conditions.[7][8]

Table 3: Mechanical Properties of Polyimide Films Derived from ODPA

| Diamine Component | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |

| 4,4'-Diamino-3,3'-dimethyl-diphenyl-methane | 72 - 105 | 4 - 7 | 2.18 - 2.85 |

| 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | 72 - 105 | 4 - 7 | 2.18 - 2.85 |

| 4,4'-Methylene-bis(2,6-diethylaniline) | 72 - 105 | 4 - 7 | 2.18 - 2.85 |

| 3,3'-Dihydroxybenzidine / 3,6-Diaminodurene (copolymers) | 101.1 - 184.1 | 2.3 - 2.7 | 2.37 - 3.38 |

Note: Data is compiled from multiple sources and specific values can vary based on the exact stoichiometry and reaction conditions.[7][8]

Conclusion

This compound is a valuable starting material for the synthesis of high-performance polyimides. Through a well-defined series of chemical transformations, including acidification, dehydration, dianhydride formation, and polycondensation, this readily available salt can be converted into advanced polymers suitable for demanding applications in aerospace, electronics, and other high-technology sectors. The provided experimental protocols and quantitative data offer a solid foundation for researchers to explore and optimize the synthesis of these remarkable materials. The versatility of the intermediate, 4-chlorophthalic anhydride, allows for the creation of a wide array of dianhydride monomers, enabling the fine-tuning of polyimide properties to meet specific performance requirements.

References

- 1. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]

- 2. 4,4'-Oxydiphthalic anhydride | 1823-59-2 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Role of Disodium 4-Chlorophthalate in the Synthesis of Advanced Dyestuffs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium 4-chlorophthalate, and its parent compound 4-chlorophthalic acid, are pivotal intermediates in the synthesis of a variety of specialized dyes and pigments. Their utility stems from the reactive nature of the phthalic acid moiety, which allows for the construction of complex chromophoric systems, while the chloro-substituent offers a handle for further functionalization or can be used to modulate the final dye's properties. This technical guide provides an in-depth exploration of the synthesis of these intermediates and their subsequent application in the preparation of xanthene dyes, with a particular focus on halogenated fluorescein derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these compounds.

Introduction

The synthesis of high-performance dyes is a cornerstone of various scientific disciplines, including biomedical imaging, materials science, and diagnostics. Among the vast array of synthetic dyes, xanthenes, such as fluoresceins and rhodamines, are particularly notable for their brilliant fluorescence and high quantum yields. The core structure of these dyes is traditionally assembled through the condensation of a phthalic anhydride derivative with a phenol or an aminophenol.

The introduction of halogen atoms into the phthalic anhydride backbone, as seen in 4-chlorophthalic acid and its derivatives, provides a powerful tool for tuning the photophysical and chemical properties of the resulting dyes. This guide focuses on the synthesis and utility of this compound as a key precursor in this class of dyes.

Synthesis of 4-Chlorophthalic Acid and its Derivatives

The primary starting material for many chlorinated dyes is 4-chlorophthalic acid or its anhydride. The disodium salt is often an intermediate in the purification or synthesis process.

Preparation of 4-Chlorophthalic Acid from its Monosodium Salt

A high-yield method for obtaining free 4-chlorophthalic acid involves the acidic cleavage of its monosodium salt. This process is particularly useful for purifying the acid.

Experimental Protocol:

-

46 g of the monosodium salt of 4-chlorophthalic acid is added to 150 g of 20% sulfuric acid.

-

The mixture is heated to 40°C and stirred for two hours to form a clear solution.

-

130 ml of chlorobenzene is added to the solution.

-

The mixture is then cooled to 10-15°C and stirred for at least two hours, during which time 4-chlorophthalic acid crystallizes.

-

The crystalline product is recovered by suction filtration.

This method affords free 4-chlorophthalic acid in a yield of approximately 90%[1].

Synthesis of the Sodium Salt of 4-Chlorophthalic Anhydride

A pilot-scale synthesis for the sodium salt of 4-chlorophthalic anhydride has been reported, achieving a purity of over 72% (HPLC)[2][3].

Experimental Protocol:

The synthesis involves the electrophilic substitution of chlorine gas into a solution of the sodium salt of phthalic anhydride in an aqueous medium[2][3].

Optimized Reaction Conditions:

-

System pH: 4.5-5.5

-

Mass ratio of water to phthalic anhydride: 2.0-2.2

-

Reaction temperature: 55-65°C

-

Reaction time: 180-220 min

Under these conditions, a production yield of 50%-60% can be achieved, with a phthalic anhydride conversion of 84.4%[2][3].

Application in Dye Synthesis: The Case of Halogenated Xanthenes